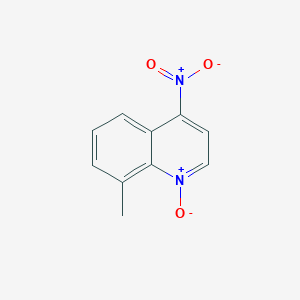

8-Methyl-4-nitroquinoline 1-oxide

Description

Propriétés

IUPAC Name |

8-methyl-4-nitro-1-oxidoquinolin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHBQAQVJHCYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161498 |

Source

|

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-45-2 |

Source

|

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

what is the mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide

An In-Depth Technical Guide to the Mechanism of Action of 8-Methyl-4-nitroquinoline 1-oxide

This guide provides a detailed exploration of the molecular mechanisms underpinning the genotoxic and carcinogenic properties of 8-Methyl-4-nitroquinoline 1-oxide. While direct research on this specific derivative is limited, its mechanism of action is comprehensively understood through extensive studies of its parent compound, 4-nitroquinoline 1-oxide (4NQO). This document synthesizes established findings to present a cohesive model applicable to researchers, scientists, and drug development professionals investigating quinoline-derived compounds and their impact on cellular integrity.

Introduction: The Dual Threat of a Potent Genotoxin

8-Methyl-4-nitroquinoline 1-oxide belongs to a class of synthetic quinoline derivatives recognized for their potent mutagenic and carcinogenic activities.[1] Its parent compound, 4NQO, is a well-established tool in cancer research, used extensively to induce tumors in experimental models, particularly oral squamous cell carcinoma, which closely mimics the histopathological progression of human cancers.[2] The genotoxicity of these compounds is not direct; they are pro-carcinogens that require intracellular metabolic activation to exert their damaging effects on DNA.[3]

The mechanism is characterized by a dual-pronged assault on the genome, involving both the formation of bulky covalent DNA adducts and the generation of significant oxidative stress.[1][4][5] This guide will dissect these two interconnected pathways, detail the resulting genetic damage, and provide validated experimental protocols for studying these effects in a laboratory setting.

Part 1: The Core Mechanism: A Two-Pronged Genotoxic Assault

The carcinogenicity of 8-Methyl-4-nitroquinoline 1-oxide is initiated by a complex series of intracellular transformations that convert the relatively inert parent molecule into highly reactive species. These metabolites then damage DNA through two primary mechanisms.

Metabolic Activation to a Reactive Electrophile

The journey from a stable compound to a DNA-damaging agent begins with the enzymatic reduction of its nitro group.[5] This multi-step process is critical for its carcinogenic activity.

-

Initial Reduction: The parent compound, 8-Methyl-4-nitroquinoline 1-oxide, undergoes a four-electron reduction, primarily catalyzed by cellular enzymes such as DT-diaphorase.[6] This reaction converts the nitro group (-NO₂) to a hydroxylamino group (-NHOH), yielding the proximate carcinogen, 8-Methyl-4-hydroxyaminoquinoline 1-oxide (a derivative of 4HAQO).[2][5]

-

Esterification to the Ultimate Carcinogen: The hydroxylamino intermediate is then further activated through esterification. In the presence of seryl-tRNA synthetase, it is converted into a highly unstable and electrophilic ester, such as selyl-4HAQO or 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[1][4][5] This "ultimate carcinogen" is a powerful electrophile, primed to attack nucleophilic sites on DNA bases.

Caption: Metabolic activation cascade of 8-Methyl-4-nitroquinoline 1-oxide.

Covalent DNA Adduct Formation

The highly reactive electrophilic ester generated during metabolic activation readily attacks electron-rich centers in DNA, forming stable, bulky covalent adducts. These adducts are the primary drivers of the compound's potent mutagenicity.

-

Target Sites: The main targets for adduction are purine bases. The ultimate carcinogen forms covalent bonds primarily at the C8 and N2 positions of guanine and the N6 position of deoxyadenosine.[4][7]

-

Structural Distortion: The presence of these bulky chemical groups physically distorts the DNA double helix. This distortion interferes with normal cellular processes like DNA replication and transcription.

-

Cellular Repair Response: Such lesions are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[1][8] If the damage overwhelms the cell's repair capacity or if the repair process is faulty, the adducts can lead to the insertion of incorrect bases during DNA replication, resulting in permanent mutations.

Induction of Oxidative Stress and Damage

Parallel to the formation of DNA adducts, the metabolic reduction of the nitro group initiates a second, equally damaging pathway: the generation of Reactive Oxygen Species (ROS).[1]

-

ROS Generation: The enzymatic reduction process is not perfectly efficient and can lead to the transfer of single electrons to molecular oxygen, producing a cascade of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[5][9][10]

-

Oxidative DNA Lesions: These ROS can directly damage DNA, leading to a variety of lesions. The most significant of these is the oxidation of guanine to form 8-hydroxydeoxyguanosine (8OHdG) .[4][5][9] This is a highly mutagenic lesion. 4NQO has been shown to dose-dependently increase 8OHdG levels in human fibroblasts.[5]

-

Cellular Depletion of Antioxidants: This process also leads to the depletion of intracellular antioxidants, such as glutathione (GSH), further compromising the cell's ability to manage oxidative stress and repair damage.[10]

Mutagenic Consequences: The Genetic Scars

The combination of bulky DNA adducts and oxidative lesions like 8OHdG leads to a characteristic pattern of mutations.

-

Transversion Mutations: The 8OHdG lesion is particularly insidious because during DNA replication, it can be misread by DNA polymerase, which preferentially inserts an adenine opposite it instead of a cytosine.[5] This leads to a high frequency of G:C to T:A transversion mutations , a hallmark of 4NQO-induced carcinogenesis.[1][4]

-

Other Mutations: Bulky adducts can cause a range of mutations, including other base substitutions and frameshifts, by stalling the replication fork and triggering error-prone DNA repair mechanisms.

Part 2: Experimental Methodologies for Mechanistic Investigation

Investigating the genotoxic effects of 8-Methyl-4-nitroquinoline 1-oxide requires a suite of well-established assays. The following protocols provide a foundation for assessing its mutagenicity and cellular impact.

In Vitro Mutagenicity Assessment: The Ames Test

The Salmonella typhimurium reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a chemical.[11][12] It measures the ability of a substance to induce mutations that revert histidine auxotrophic bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Utilize a panel of S. typhimurium tester strains designed to detect different types of mutations (e.g., TA98 for frameshifts, TA100 for base-pair substitutions).[13]

-

Metabolic Activation (S9 Mix): Perform the assay both with and without a liver S9 fraction. The S9 mix contains enzymes (e.g., cytochromes P450) necessary for metabolically activating pro-mutagens like 8-Methyl-4-nitroquinoline 1-oxide.

-

Preparation: Prepare serial dilutions of 8-Methyl-4-nitroquinoline 1-oxide in a suitable solvent like Dimethyl Sulfoxide (DMSO).[14]

-

Incubation: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound dilution (or control), and 500 µL of S9 mix (or phosphate buffer for the non-activation condition).

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the spontaneous background level indicates a positive mutagenic response.

Table 1: Expected Ames Test Results

| Tester Strain | Mutation Type Detected | Expected Result (-S9) | Expected Result (+S9) | Rationale |

| TA98 | Frameshift | Weakly Positive / Negative | Strongly Positive | Requires metabolic activation to form adducts that can cause frameshifts. |

| TA100 | Base-pair Substitution | Weakly Positive / Negative | Strongly Positive | Detects mutations from both adducts and oxidative damage following S9 activation.[13] |

| TA1535 | Base-pair Substitution | Negative | Positive | Similar to TA100 but may be less sensitive. |

| TA1537 | Frameshift | Negative | Positive | Detects frameshift mutagens following activation. |

Cellular Models for DNA Damage and Cytotoxicity

In vitro studies using mammalian cell lines are crucial for elucidating the specific pathways of DNA damage and the subsequent cellular responses.

Caption: A typical workflow for an in vitro cell-based assay.

Protocol: Immunocytochemical Detection of 8-hydroxydeoxyguanosine (8OHdG)

This protocol provides a method to visualize and quantify the level of oxidative DNA damage within treated cells.[5]

-

Cell Seeding: Seed human fibroblasts or keratinocytes onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 8-Methyl-4-nitroquinoline 1-oxide for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with cold 75% ethanol for 10 minutes at -20°C.[5]

-

Permeabilization & Denaturation: Treat cells with RNase A (100 µg/mL) followed by Proteinase K (10 µg/mL). To expose the DNA epitopes, denature the DNA with 4N HCl for 7-10 minutes at room temperature, then neutralize with a Tris-HCl buffer.[5]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for 8OHdG overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging & Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of the 8OHdG signal within the nuclei to determine the extent of oxidative DNA damage.

Conclusion

The mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide, inferred from its parent compound 4NQO, is a potent illustration of pro-carcinogen bioactivation. Its genotoxicity stems from a dual mechanism: the formation of bulky DNA adducts and the induction of severe oxidative stress, both of which are initiated by the metabolic reduction of its nitro group. These processes culminate in characteristic mutagenic events, primarily G:C to T:A transversions, which drive the initiation of carcinogenesis. A thorough understanding of these pathways, validated through the experimental protocols outlined in this guide, is essential for researchers in the fields of toxicology, cancer biology, and drug development.

References

-

Wikipedia. 4-Nitroquinoline 1-oxide. [Link]

-

Science.gov. carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

-

Semantic Scholar. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. [Link]

-

Frontiers. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. [Link]

-

Oxford Academic. 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. [Link]

-

Biotoxicity. Drug Discovery. [Link]

-

Semantic Scholar. Main binding sites of the carcinogen, 4-nitroquinoline 1-oxide in nucleic acids. [Link]

-

Xenometrix. Copyright - Xenometrix. [Link]

-

MDPI. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. [Link]

-

PubMed. 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. [Link]

-

National Center for Biotechnology Information. The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. [Link]

-

Wikipedia. Ames test. [Link]

-

Oxford Academic. response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. [Link]

-

Stenutz. 8-methyl-4-nitroquinoline-1-oxide. [Link]

-

Taylor & Francis Online. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

-

PubMed. Comparative mutability of the Ames tester strains of Salmonella typhimurium by ultraviolet radiation and by 4-nitroquinoline 1-oxide. [Link]

-

PubMed. Mutagenicity of 4-nitroquinoline N-Oxide After Its Complexation With Copper (II) 2-chlorophenoxyacetate. [Link]

-

PubMed. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. [Link]

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotoxicity.com [biotoxicity.com]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. Comparative mutability of the Ames tester strains of Salmonella typhimurium by ultraviolet radiation and by 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. xenometrix.ch [xenometrix.ch]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-4-nitroquinoline 1-oxide

Foreword: The Significance of Substituted Quinoline N-Oxides

Quinoline N-oxides represent a pivotal class of heterocyclic compounds, serving not only as versatile intermediates in organic synthesis but also as scaffolds for pharmacologically active molecules. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system, activating it for various chemical transformations. Specifically, the 4-nitroquinoline 1-oxide (4-NQO) framework is of profound interest in biomedical research as a potent carcinogen and DNA-damaging agent, making it an invaluable tool for studying DNA repair mechanisms and carcinogenesis.[1][2] The derivative, 8-Methyl-4-nitroquinoline 1-oxide, provides a structurally distinct analog for further probing structure-activity relationships, serving as a key building block for more complex molecules.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 8-Methyl-4-nitroquinoline 1-oxide, grounded in established chemical principles. It is designed for researchers who require not just a protocol, but a causal understanding of the experimental choices involved.

Synthetic Strategy: A Two-Step Pathway

The synthesis of 8-Methyl-4-nitroquinoline 1-oxide is most reliably achieved through a sequential two-step process starting from commercially available 8-methylquinoline.

-

N-Oxidation: The initial step involves the oxidation of the quinoline nitrogen to afford 8-methylquinoline 1-oxide. This is a critical activation step that modifies the electron density of the ring system, directing the subsequent electrophilic substitution.

-

Regioselective Nitration: The second step is the electrophilic nitration of the 8-methylquinoline 1-oxide intermediate. The N-oxide group is paramount in directing the incoming nitro group to the C-4 position.

The overall synthetic transformation is depicted below.

Caption: Synthetic route to 8-Methyl-4-nitroquinoline 1-oxide.

Mechanistic Insight: The Role of the N-Oxide in Directing Nitration

The regioselectivity of the nitration of quinoline 1-oxide is a classic example of electronically controlled aromatic substitution and is highly dependent on the reaction acidity.[4][5]

-

Under strongly acidic conditions , the N-oxide oxygen is protonated, forming a 1-hydroxyquinolinium cation. This species carries a strong positive charge, which deactivates the pyridinoid ring and directs electrophilic attack to the benzenoid ring, primarily at the 5- and 8-positions.[6][7]

-

Under neutral or moderately acidic conditions , the free (unprotonated) N-oxide exists in equilibrium. The N-oxide group is electron-donating through resonance, increasing the electron density at the C-2 and C-4 positions. This resonance donation outweighs the inductive electron-withdrawing effect, thus activating the C-4 position for electrophilic attack.[4][6]

Therefore, to achieve the desired 4-nitro product, the reaction conditions must be carefully controlled to favor the nitration of the free N-oxide species.

Detailed Experimental Protocols

Safety Preamble: 4-Nitroquinoline 1-oxide and its derivatives are known to be potent carcinogens and mutagens.[8][9][10] 8-Methyl-4-nitroquinoline 1-oxide should be handled with extreme caution as a potential carcinogen. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.

Protocol 1: Synthesis of 8-Methylquinoline 1-oxide

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidizing agent for forming N-oxides.[11]

-

Reagents and Equipment:

-

8-Methylquinoline (1.0 eq)

-

m-CPBA (approx. 77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

-

Step-by-Step Procedure:

-

Dissolve 8-methylquinoline (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, 8-methylquinoline 1-oxide, can be purified by column chromatography on silica gel or by recrystallization if necessary.

-

Protocol 2: Synthesis of 8-Methyl-4-nitroquinoline 1-oxide

This protocol uses a standard nitrating mixture under controlled temperature to favor substitution at the C-4 position.[12]

-

Reagents and Equipment:

-

8-Methylquinoline 1-oxide (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice, deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, carefully add 8-methylquinoline 1-oxide (1.0 eq) to chilled concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the N-oxide over 30 minutes, keeping the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization Workflow

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 8-Methyl-4-nitroquinoline 1-oxide.

Caption: Logical workflow for the characterization of the final product.

Expected Data and Interpretation

The following table summarizes the expected analytical data for 8-Methyl-4-nitroquinoline 1-oxide (C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[3][13]

| Technique | Parameter | Expected Result & Interpretation |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (6H): Complex multiplet patterns between ~7.5-9.0 ppm. The proton at C-2 will be significantly downfield due to the N-oxide. The proton at C-3 will be deshielded by the adjacent nitro group. Methyl Protons (3H): A singlet around ~2.6-2.8 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (9C): Signals in the range of ~120-150 ppm. The carbon bearing the nitro group (C-4) will be highly deshielded. Methyl Carbon (1C): A signal around ~18-22 ppm. |

| FT-IR | Wavenumber (cm⁻¹) | ~1520 & ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group. ~1250-1300 cm⁻¹: Strong N-O stretching vibration from the N-oxide moiety. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| Mass Spec. | m/z | [M+H]⁺ = 205.05: The protonated molecular ion peak in ESI+ mode. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| HPLC | Purity | A single major peak with >95% purity is expected after proper purification. |

| Melting Point | °C | A sharp melting point range, characteristic of a pure crystalline solid. |

Characterization Protocols

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

FT-IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[14]

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) and analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.[15]

-

HPLC: Develop a reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid) and a UV detector set to monitor at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~350 nm).[3]

Storage and Handling

-

Storage: Store 8-Methyl-4-nitroquinoline 1-oxide in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[8] It should be stored in a locked cabinet or an area with restricted access due to its potential toxicity.

-

Handling: As a suspected carcinogen, avoid inhalation of dust and contact with skin and eyes.[9][16] Use a powder-free enclosure or fume hood when weighing and transferring the solid material.

-

Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations for hazardous materials.

References

-

Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage[Link]

-

Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry[Link]

-

Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry[Link]

-

Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science[Link]

-

Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. RSC Publishing[Link]

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI[Link]

-

Synthesis of quinolines. Organic Chemistry Portal[Link]

-

Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic[Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate[Link]

- Electronic Supporting Information for a relevant public

-

8-methyl-4-nitroquinoline-1-oxide. Stenutz[Link]

-

8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. ChemicalCell[Link]

-

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem[Link]

-

4-Nitroquinoline 1-oxide. Wikipedia[Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega[Link]

-

4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences[Link]

-

4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. PubMed[Link]

-

4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar[Link]

-

Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate[Link]

-

4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology[Link]

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 3. 8-Methyl-4-Nitroquinoline-1-Oxide | 14094-45-2 | ChemicalCell [chemicalcell.com]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]

- 7. Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. | CiNii Research [cir.nii.ac.jp]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 8-methyl-4-nitroquinoline-1-oxide [stenutz.eu]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

biological activity of 8-Methyl-4-nitroquinoline 1-oxide

The Biological Activity and Structure-Activity Relationship of 8-Methyl-4-nitroquinoline 1-oxide: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the evaluation of heterocyclic organic compounds not merely as static chemical entities, but as dynamic molecular probes. 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) is a highly specialized derivative of the well-known carcinogen 4-nitroquinoline 1-oxide (4-NQO)[1]. While 4-NQO is extensively utilized to construct animal models of oral mucosal malignancy, the strategic addition of a methyl group at the 8-position fundamentally alters the molecule's steric profile and biological activity. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 8-Me-4-NQO, detailing its metabolic activation, interaction with DNA, and the self-validating experimental protocols required for its rigorous biochemical evaluation.

Structural Chemistry & Steric Dynamics

To understand the biological activity of 8-Me-4-NQO, we must first examine its molecular geometry and the causality behind its reactivity. In the quinoline ring system, the nitrogen atom is designated as position 1. The nitro group at position 4 and the N-oxide oxygen at position 1 are both strictly essential for the carcinogenicity and mutagenicity of this class of molecules[2].

The critical differentiator for 8-Me-4-NQO is the methyl substituent at the 8-position, which is peri (adjacent) to the N-oxide group. This spatial arrangement introduces profound steric hindrance . Research has demonstrated that an 8-methyl substituent physically shields the nitrogen atom, significantly impeding the approach of oxidizing agents during chemical synthesis[3]. In a biological context, this steric shielding similarly restricts the molecule's spatial orientation when docking into the active sites of nitroreductases or when intercalating between DNA base pairs. Consequently, the 8-methyl group acts as a structural modulator, altering the compound's mutagenic potency compared to the parent 4-NQO molecule.

Metabolic Activation Pathway

Like its parent compound, 8-Me-4-NQO is a pro-carcinogen that requires enzymatic activation to exert genotoxic effects. The causality of its biological activity is rooted in a three-step metabolic cascade:

-

Reduction: The nitro group at C4 is reduced by cytosolic nitroquinoline N-oxide reductase to form the proximate carcinogen, 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO).

-

Esterification: The hydroxylamine intermediate undergoes esterification (often catalyzed by seryl-tRNA synthetase) to form a highly reactive, electrophilic ultimate carcinogen.

-

Electrophilic Attack: The ultimate carcinogen attacks nucleophilic centers on DNA (primarily the N2, C8, and N7 positions of guanine, and N6 of adenine), resulting in bulky DNA adducts that disrupt replication and induce mutations[4].

Metabolic activation pathway of 8-Me-4-NQO leading to DNA adduct formation.

Comparative Structure-Activity Relationship (SAR)

The position of methylation on the 4-NQO scaffold dictates the type and amount of DNA damage induced[4]. Strong carcinogens induce rapid scission of proteins linking DNA at low concentrations, while weak carcinogens require significantly higher dose levels to achieve the same effect[5]. The table below synthesizes the quantitative and qualitative SAR data across key methylated derivatives.

| Compound | Substitution Position | Carcinogenic Potency | DNA Adduct Profile | Primary Research Application |

| 4-NQO | None (Parent) | Strong | High frequency of alkaline-stable and alkaline-labile lesions. | Standard model for oral squamous cell carcinoma (OSCC). |

| 2-Methyl-4-NQO | C2 | Strong | Similar to parent 4-NQO. | Comparative tumorigenesis studies[5]. |

| 3-Methyl-4-NQO | C3 | Weak | Prevents formation of alkaline-stable lesions; reduced overall adduct frequency[4]. | Studying excision repair mechanisms (e.g., in Xeroderma Pigmentosum cells)[4]. |

| 8-Methyl-4-NQO | C8 | Modulated (Sterically Hindered) | Altered intercalation dynamics due to N1-oxide shielding[3]. | Reference standard for biochemical studies and cellular metabolism pathways[1]. |

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to isolate the specific biological activity of 8-Me-4-NQO from experimental artifacts.

Protocol A: In Vitro Mutagenicity Screening (Modified Ames Test)

Because 8-Me-4-NQO requires metabolic activation, an Ames test must be carefully calibrated with exogenous metabolic enzymes.

-

Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

-

Metabolic Activation (Self-Validation Step): Prepare two parallel sets of plates—one with rat liver S9 fraction (to simulate mammalian hepatic metabolism) and one without. Causality: Comparing these plates isolates the mutagenic activity of the parent compound from its metabolites.

-

Dosing: Expose the strains to varying concentrations of 8-Me-4-NQO (e.g., 0.1 to 50 µ g/plate ) dissolved in DMSO. Use 4-NQO as a positive control and pure DMSO as a negative vehicle control.

-

Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase in colonies in the S9-positive plates confirms the pro-mutagenic nature of the compound.

Protocol B: DNA Adduct Quantification via LC-ESI-MS/MS

To quantify the specific DNA lesions caused by 8-Me-4-NQO, high-resolution mass spectrometry is required.

-

Cell Exposure: Incubate human fibroblast cells with 10 µM 8-Me-4-NQO for 2 hours.

-

DNA Extraction: Lyse cells and extract genomic DNA using a standard phenol-chloroform method. Self-Validation Step: Measure the A260/A280 ratio. Proceed only if the ratio is ≥ 1.8, ensuring protein-free DNA.

-

Enzymatic Digestion: Digest 50 µg of purified DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

-

Isotope Spiking: Spike the digested sample with heavy-isotope labeled internal standards (e.g., ^15N-labeled guanine adducts) to correct for matrix effects and ion suppression during mass spectrometry.

-

LC-MS/MS Analysis: Inject the sample into a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions corresponding to the predicted 8-Me-4-HAQO-guanine adducts.

Step-by-step experimental workflow for evaluating 8-Me-4-NQO induced DNA damage.

Implications in Drug Development and Toxicology

Understanding the precise biological activity of 8-Me-4-NQO is crucial for drug development professionals. By utilizing it as a reference standard[1], researchers can map the steric boundaries of nitroquinoline-based drug candidates. If a therapeutic quinoline N-oxide requires protection from premature enzymatic reduction in vivo, strategically placing a bulky substituent (like a methyl group) at the 8-position can provide necessary steric shielding[3], thereby improving the pharmacokinetic stability of the drug while mitigating off-target genotoxicity.

References

- ChemicalRoot. "8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2".

- Canadian Science Publishing. "Quinoline N-oxides and hydroxamic acids with antibacterial properties".

- J-Stage. "THE RELATION BETWEEN CARCINOGENICITY AND CHEMICAL STRUCTURE OF CERTAIN QUINQLINE DERIVATIVES".

- Oxford Academic. "DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative".

- AACR Journals. "Breakage of a DNA-Protein Complex Induced by 4-Nitroquinoline 1-Oxide, 4-Nitropyridine 1-Oxide, and Their Derivatives in Cultured Mouse Fibroblasts".

Sources

- 1. 8-Methyl-4-Nitroquinoline-1-Oxide | 14094-45-2 | ChemicalCell [chemicalcell.com]

- 2. THE RELATION BETWEEN CARCINOGENICITY AND CHEMICAL STRUCTURE OF CERTAIN QUINQLINE DERIVATIVES [jstage.jst.go.jp]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 8-Methyl-4-nitroquinoline 1-oxide: Properties, Mechanisms, and Research Applications

This guide provides a comprehensive technical overview of 8-Methyl-4-nitroquinoline 1-oxide, a heterocyclic organic compound of significant interest to researchers in oncology, toxicology, and drug development. While specific experimental data for this derivative is limited, this document synthesizes available information and leverages the extensive knowledge of its parent compound, 4-nitroquinoline 1-oxide (4-NQO), to offer field-proven insights and practical guidance.

Core Compound Identification and Properties

8-Methyl-4-nitroquinoline 1-oxide, a member of the nitroquinoline family, is primarily utilized as a pharmaceutical intermediate and a reference compound in biochemical research, particularly in the investigation of mutagenicity and carcinogenicity.[1]

| Property | Value | Source |

| CAS Number | 14094-45-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Purity (typical) | ≥ 98.0% (HPLC) | [1] |

| Storage | Store in a cool, dry, well-ventilated area at room temperature (15-25°C), protected from light in a tightly closed container. | [1] |

Synthesis and Chemical Reactivity

While a specific, detailed protocol for the synthesis of 8-Methyl-4-nitroquinoline 1-oxide is not widely published, the general synthetic route for 4-nitroquinoline N-oxides involves a two-step process: N-oxidation of the quinoline ring followed by nitration. A plausible pathway for its synthesis would start with 8-methylquinoline.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of 8-Methyl-4-nitroquinoline 1-oxide.

The reactivity of 8-Methyl-4-nitroquinoline 1-oxide is expected to be dominated by the nitro group and the N-oxide functionality, making it susceptible to reduction. This reductive metabolism is critical to its biological activity.

Biological Activity and Mechanism of Action

The biological effects of 8-Methyl-4-nitroquinoline 1-oxide are presumed to be analogous to its well-studied parent compound, 4-NQO, which is a potent mutagen and carcinogen.[5][6][7] The carcinogenicity of 4-NQO is initiated by its metabolic activation to a more reactive intermediate.[5][6]

The proposed mechanism of action involves a multi-step process:

-

Reductive Metabolism: The nitro group of 8-Methyl-4-nitroquinoline 1-oxide is enzymatically reduced to the corresponding hydroxylamine derivative, 4-hydroxyamino-8-methylquinoline 1-oxide. This is considered the proximate carcinogenic metabolite.[5]

-

DNA Adduct Formation: The hydroxylamine metabolite is further activated to an electrophilic species that covalently binds to DNA, forming stable quinoline-DNA adducts. These adducts primarily form at guanine and adenine residues.[8]

-

Generation of Reactive Oxygen Species (ROS): The metabolic cycling of the nitro group can also lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[9] This oxidative stress contributes to DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9]

-

Induction of DNA Damage Response and Mutagenesis: The formation of bulky DNA adducts and oxidative lesions triggers the cellular DNA damage response, including nucleotide excision repair pathways.[5] If the damage is not properly repaired, it can lead to mutations, particularly G:C to T:A transversions, during DNA replication, ultimately initiating carcinogenesis.[8]

Signaling Pathway of 4-NQO-Induced Cellular Damage:

Caption: Proposed signaling pathway of 8-Methyl-4-nitroquinoline 1-oxide-induced cellular damage.

Experimental Protocols

Given the lack of specific protocols for 8-Methyl-4-nitroquinoline 1-oxide, the following detailed methodology for inducing oral squamous cell carcinoma (OSCC) in a murine model is adapted from established procedures for 4-NQO.[7][10] This protocol serves as a robust starting point for researchers, with the causality behind experimental choices explained.

Protocol: Induction of Oral Squamous Cell Carcinoma in Mice

Objective: To establish an in vivo model of oral carcinogenesis for studying disease progression and evaluating potential therapeutic agents.

Materials:

-

8-Methyl-4-nitroquinoline 1-oxide (CAS 14094-45-2)

-

Propylene glycol

-

Sterile drinking water

-

C57BL/6 mice (or other suitable strain), 6-8 weeks old

-

Standard laboratory animal housing and diet

Experimental Workflow:

Caption: Workflow for in vivo oral carcinogenesis induction.

Step-by-Step Methodology:

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the start of the experiment. This minimizes stress-related variables.

-

Preparation of Carcinogen Solution:

-

Prepare a stock solution of 8-Methyl-4-nitroquinoline 1-oxide in propylene glycol. The concentration of the stock solution should be calculated based on the desired final concentration in the drinking water.

-

For a final concentration of 100 µg/mL, dissolve 100 mg of the compound in a minimal amount of propylene glycol and then bring the volume to 1 liter with sterile drinking water.

-

The solution should be freshly prepared and protected from light to prevent degradation.

-

-

Carcinogen Administration:

-

Replace the regular drinking water of the experimental group with the 8-Methyl-4-nitroquinoline 1-oxide solution. The control group should receive drinking water with the same concentration of propylene glycol as the experimental group.

-

Provide the carcinogen-containing water for a period of 16 weeks.[10] This duration is typically sufficient to induce pre-neoplastic and neoplastic lesions in the oral cavity.

-

Monitor the water consumption and body weight of the animals regularly (e.g., twice a week) to assess for any signs of toxicity.

-

-

Post-Treatment Observation:

-

After the 16-week treatment period, switch the animals back to regular drinking water.

-

Continue to monitor the animals for an additional 8-12 weeks. During this period, the induced lesions will progress.

-

-

Euthanasia and Tissue Collection:

-

At the end of the observation period, euthanize the animals according to approved institutional guidelines.

-

Carefully dissect the tongue and other oral tissues.

-

Visually inspect and photograph the tissues for any gross abnormalities.

-

-

Histopathological and Molecular Analysis:

-

Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

-

Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) for histopathological evaluation by a trained pathologist.

-

Further molecular analyses, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or DNA damage markers (e.g., γH2AX, 8-OHdG), can be performed on the tissue sections to investigate the underlying mechanisms of carcinogenesis.

-

Safety and Handling

8-Methyl-4-nitroquinoline 1-oxide is a suspected carcinogen and should be handled with appropriate safety precautions.[11]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

8-Methyl-4-nitroquinoline 1-oxide is a valuable research tool for scientists in the fields of oncology and toxicology. While specific data for this compound is limited, the extensive knowledge of its parent compound, 4-nitroquinoline 1-oxide, provides a strong foundation for its use in experimental models of carcinogenesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their studies, with a clear understanding of its anticipated biological effects. Further research is warranted to fully characterize the specific properties and potency of 8-Methyl-4-nitroquinoline 1-oxide.

References

-

4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers. [Link]

-

4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. [Link]

-

4-Nitroquinoline 1-oxide. Wikipedia. [Link]

-

Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

-

4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

-

4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. [Link]

-

8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. ChemicalCell. [Link]

-

4-Nitroquinoline 1-oxide | CAS#:56-57-5. Chemsrc. [Link]

-

4-NITROQUINOLINE-N-OXIDE. Xenometrix. [Link]

Sources

- 1. 8-Methyl-4-Nitroquinoline-1-Oxide | 14094-45-2 | ChemicalCell [chemicalcell.com]

- 2. 4-Nitroquinoline 1-oxide | CAS#:56-57-5 | Chemsrc [chemsrc.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4-NITROQUINOLINE N-OXIDE | 56-57-5 [chemicalbook.com]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Unveiling the Role of the 8-Methyl Group in 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO) Carcinogenicity: A Mechanistic and Experimental Guide

Executive Summary

4-Nitroquinoline 1-oxide (4-NQO) is a potent, water-soluble quinoline derivative extensively utilized as a surrogate for ultraviolet (UV) radiation damage and as a primary chemical inducer in animal models of oral squamous cell carcinoma (OSCC)[1][2]. The genotoxic and carcinogenic profile of 4-NQO is intrinsically linked to its metabolic activation into electrophilic species that form bulky DNA adducts[1]. However, the introduction of a methyl group at the 8-position to form 8-Methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO, CAS: 14094-45-2) fundamentally alters the molecule's spatial and electronic landscape, serving as a critical model compound in biochemical research[3]. This technical guide dissects the specific mechanistic role of this 8-methyl substitution, providing drug development professionals and toxicologists with a comprehensive framework of its structure-activity relationship (SAR) and self-validating experimental protocols.

Structural Dynamics: The "Peri-Effect" of the 8-Methyl Group

To understand the carcinogenicity of 8-Me-4-NQO, one must first analyze the topological constraints imposed by the quinoline scaffold.

-

Steric Hindrance: In the quinoline ring, the 8-position is located peri (adjacent) to the N1-oxide group. The bulky methyl group at C8 induces a severe steric clash with the oxygen atom of the N-oxide. This steric strain forces the N-oxide group out of its strict coplanar alignment with the aromatic ring, altering the molecule's dipole moment and its subsequent intercalation geometry within the DNA double helix.

-

Electronic Modulation: The two-electron reduction of the 4-nitro group is the rate-limiting step in 4-NQO bioactivation[1]. The 8-methyl group acts as an electron-donating group (EDG) via inductive (+I) effects. By increasing the electron density of the quinoline system, the 8-methyl substitution subtly lowers the reduction potential of the 4-nitro group. While this theoretically increases the activation energy required for initial reduction, the altered redox profile stabilizes the resulting ultimate carcinogen, prolonging its half-life to facilitate nucleophilic attack on DNA.

Metabolic Bioactivation Pathway

8-Me-4-NQO is a pro-carcinogen that requires enzymatic processing to exert its genotoxic effects. The pathway proceeds via two highly regulated steps:

-

Enzymatic Reduction: Upon cellular entry, 8-Me-4-NQO is reduced by cytosolic flavoproteins—predominantly NAD(P)H:quinone oxidoreductase 1 (NQO1)—into the proximate carcinogen, 8-methyl-4-hydroxyaminoquinoline 1-oxide (8-Me-4-HAQO)[1].

-

Esterification: The proximate carcinogen is then esterified by intracellular enzymes (such as seryl-tRNA synthetase or acetyl-CoA-dependent acetyltransferases) into a highly reactive, electrophilic ester (e.g., seryl-8-Me-4-HAQO)[1].

Metabolic bioactivation pathway of 8-Me-4-NQO into DNA-reactive electrophiles.

DNA Adduct Formation and Mutagenesis

Once the ultimate carcinogen is formed, it intercalates into the DNA and reacts covalently with purine bases. The primary lesions are stable monoadducts formed at the C8 and N2 positions of deoxyguanosine (dG), and the N6 position of deoxyadenosine (dA)[1].

The 8-methyl group plays a dual role here. While its steric bulk may slightly reduce the initial intercalation binding affinity compared to the planar, unsubstituted 4-NQO, the resulting 8-Me-4-HAQO-DNA adduct causes a more severe local distortion of the B-DNA helix. If left unrepaired by the nucleotide excision repair (NER) machinery, these lesions lead to transversions of guanines to thymines, driving mutagenesis[1].

Comparative Structure-Activity Relationship (SAR)

The position of the methyl substitution on the 4-NQO ring directly dictates the compound's mutagenic potency and its ability to induce DNA-protein complex scission[4].

Table 1: Comparative SAR of Methyl-Substituted 4-NQO Derivatives

| Compound | Substitution Position | Relative Carcinogenic Potency | DNA Scission Concentration | Primary DNA Adduct Targets |

| 4-NQO | None | High (Reference) | 1 × 10⁻⁵ M | C8-dG, N2-dG, N6-dA |

| 2-Me-4-NQO | C2 (ortho to N) | High | 1 × 10⁻⁵ M | C8-dG, N2-dG |

| 6-Me-4-NQO | C6 | High | 1 × 10⁻⁵ M | C8-dG, N2-dG |

| 8-Me-4-NQO | C8 (peri to N-oxide) | Moderate to High | > 1 × 10⁻⁵ M* | C8-dG, N2-dG |

| 3-Me-4-NQO | C3 | Weak | > 5 × 10⁻⁵ M | C8-dG |

*(Data synthesized from comparative scission assays[4]. The steric bulk at the 8-position slightly elevates the concentration required for equivalent DNA scission compared to the unhindered 6-methyl derivative).

Self-Validating Experimental Methodologies

To rigorously evaluate the carcinogenicity and metabolic activation of 8-Me-4-NQO, researchers must employ self-validating experimental systems. Below are the definitive protocols for tracking its bioactivation and genotoxicity.

Protocol: In Vitro Enzymatic Reduction Assay (NQO1 Kinetics)

-

Causality: NQO1 is the primary cytosolic enzyme responsible for the two-electron reduction of the 4-nitro group. Monitoring the depletion of the cofactor NADH at 340 nm provides a direct, real-time kinetic readout of 8-Me-4-NQO activation, as NADH oxidation is stoichiometrically coupled to the reduction process.

-

Step 1: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 200 µM NADH.

-

Step 2: Introduce purified recombinant human NQO1 (10 µg/mL) to the cuvette and establish a baseline absorbance at 340 nm.

-

Step 3: Initiate the reaction by adding 50 µM of 8-Me-4-NQO. Record the linear decrease in absorbance over 5 minutes to calculate the initial velocity ( V0 ).

-

Validation Checkpoint: Run a parallel control spiked with 10 µM dicoumarol, a specific NQO1 competitive inhibitor. Trustworthiness mechanism: If NADH depletion ceases entirely in the presence of dicoumarol, it validates that the observed reduction is exclusively NQO1-mediated and not an artifact of chemical auto-oxidation.

Protocol: LC-MS/MS Quantification of DNA Adducts

-

Causality: Enzymatic digestion is strictly chosen over acid hydrolysis because the 8-Me-4-HAQO-dG adducts are chemically labile and will degrade under harsh pH conditions.

-

Step 1: Extract genomic DNA from 8-Me-4-NQO treated cells using a column-based purification kit, ensuring the removal of unbound drug and RNA.

-

Step 2: Digest 10 µg of DNA into individual nucleosides using a gentle enzymatic cocktail of micrococcal nuclease and spleen phosphodiesterase at 37°C for 4 hours.

-

Step 3: Analyze the hydrolysate via Triple Quadrupole LC-MS/MS operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode, targeting the specific m/z transitions for the bulky C8-dG adduct.

-

Validation Checkpoint: Spike the DNA sample with a heavy-isotope labeled internal standard (e.g., 15 N 5 -dG) prior to the digestion step. Trustworthiness mechanism: The recovery rate of the internal standard self-validates the enzymatic digestion efficiency and MS ionization stability, ensuring absolute quantitative accuracy.

Step-by-step experimental workflow for LC-MS/MS DNA adduct quantification.

References

-

[4-Nitroquinoline 1-oxide - Wikipedia] Source: Wikipedia URL:[Link]

-

[8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2] Source: ChemicalCell URL:[Link]

-

[Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts] Source: PubMed / Cancer Research URL:[Link]

-

[Modifying effects of dietary capsaicin and rotenone on 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis] Source: Oxford Academic / Carcinogenesis URL:[Link]

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 8-Methyl-4-Nitroquinoline-1-Oxide | 14094-45-2 | ChemicalCell [chemicalcell.com]

- 4. Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The DNA Adduct Formation Mechanism of 8-Methyl-4-nitroquinoline 1-oxide: A Framework Based on the Archetypal Carcinogen 4-NQO

An In-Depth Technical Guide for Researchers

Senior Application Scientist Note: This guide addresses the DNA adduct formation mechanism of 8-methyl-4-nitroquinoline 1-oxide (8-Me-4-NQO). It is critical for the reader to understand that the vast majority of mechanistic research in this chemical class has been conducted on the parent compound, 4-nitroquinoline 1-oxide (4-NQO). Specific, detailed studies on the 8-methyl derivative are not extensively available in the public domain. Therefore, this document establishes a robust mechanistic framework based on the well-documented pathway of 4-NQO and provides expert insights into the potential modulatory effects of the 8-methyl substituent. This approach offers a foundational understanding and a logical starting point for new research into 8-Me-4-NQO.

Executive Summary: The Dual Threat of Covalent Adduction and Oxidative Damage

4-Nitroquinoline 1-oxide and its derivatives are potent mutagenic and carcinogenic agents, widely used in experimental models to induce tumors, particularly oral squamous cell carcinoma.[1][2][3] Their genotoxicity stems from a complex, multi-step metabolic activation process that culminates in the formation of highly reactive electrophiles. These ultimate carcinogens damage the genome through two primary mechanisms: the formation of stable, bulky covalent DNA adducts and the generation of reactive oxygen species (ROS) that inflict oxidative damage.[2][4] This guide will dissect this dual-mechanism pathway, using the extensive data on 4-NQO as the primary model, while layering in predictive analysis on the role of the 8-methyl group.

Metabolic Activation: The Path from Procarcinogen to Ultimate Carcinogen

The journey of a 4-NQO-type compound from a stable procarcinogen to a DNA-reactive agent is a critical cascade of intracellular enzymatic conversions. The process can be logically segmented into two major phases.

Phase I: Reductive Activation to a Proximate Carcinogen

The initial and rate-limiting step in the activation of 4-NQO is the reduction of its nitro group.[4][5] This is a four-electron reduction that converts the parent molecule into its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[4][6]

-

Causality of Experimental Choice: The focus on reductive metabolism is driven by early observations that 4-NQO itself does not react with DNA, but its metabolites do. Identifying the enzymes responsible for this reduction is key to understanding tissue-specific toxicity.

-

Key Enzymes: While several reductases can perform this conversion, DT-diaphorase (NAD(P)H:quinone oxidoreductase) has been identified as a significant enzyme in this pathway.[7] Flavoenzymes such as cytochrome P450 reductase can also contribute, particularly to one-electron reductions that lead to the formation of anion free radicals and contribute to the ROS-mediated damage pathway.

Phase II: Esterification to the Ultimate Electrophilic Reactant

While 4HAQO is more carcinogenic than 4-NQO, it requires a final activation step to become a potent electrophile capable of attacking the nucleophilic centers in DNA. This involves the esterification of the hydroxylamino group.

-

The Role of Seryl-tRNA Synthetase: A pivotal discovery in this field was the role of an aminoacyl-tRNA synthetase in carcinogen activation. Seryl-tRNA synthetase can catalyze the formation of a highly reactive O-seryl ester, seryl-4HAQO .[4]

-

Alternative Activation: Acetyltransferases can also activate 4HAQO, forming 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) , another potent electrophile that readily forms covalent adducts with DNA bases.[2]

The following diagram illustrates this sequential activation pathway for the parent compound, 4-NQO.

Caption: Metabolic activation of 4-NQO to its ultimate DNA-reactive form.

The Role of the 8-Methyl Group: A Predictive Analysis

While direct experimental data for 8-Me-4-NQO is scarce, we can infer the potential impact of the C8-methyl substituent based on established principles of medicinal chemistry and toxicology.

-

Electronic Effects: The methyl group is weakly electron-donating. This could subtly influence the electron density of the quinoline ring system, potentially affecting the redox potential of the nitro group and the rate of its reduction to the hydroxylamino intermediate.

-

Steric Hindrance: The most significant impact is likely steric. The 8-position is peri to the nitrogen of the quinoline ring. A methyl group at this position could create steric bulk that influences how the molecule interacts with the active sites of metabolizing enzymes. This could either increase or decrease the rate of activation or detoxification, depending on the specific enzyme's topology.

-

Adduct Conformation: Once the ultimate carcinogen is formed, the 8-methyl group would be part of the bulky adduct attached to the DNA base. This could alter the resulting adduct's conformation, potentially leading to different efficiencies in recognition and processing by DNA repair machinery. This is a critical area for future research, as differences in repair efficiency can dramatically alter mutagenic outcomes.

Mechanisms of DNA Damage: A Two-Pronged Assault

The ultimate carcinogen, once formed, attacks the DNA molecule. Concurrently, the metabolic process itself creates a hostile intracellular environment through the production of ROS.

Covalent DNA Adduct Formation

The highly electrophilic esterified 4HAQO derivative reacts with nucleophilic sites on DNA bases, forming stable, bulky adducts. These adducts distort the DNA helix, posing a significant block to DNA replication and transcription, and are highly mutagenic if not repaired.[2]

| Adduct Type | Target Base | Position of Attack | Reference |

| Quinolone-Guanine Adduct | Deoxyguanosine (dG) | C8 and N2 | [2][8] |

| Quinolone-Adenine Adduct | Deoxyadenosine (dA) | N6 | [2] |

Table 1: Primary DNA Adducts Formed by Activated 4-NQO Metabolites.

Oxidative DNA Damage via ROS Generation

The metabolic cycling of 4-NQO, particularly one-electron reduction steps, can transfer electrons to molecular oxygen, generating superoxide anions (O₂⁻). These can be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[4][9]

-

Key Oxidative Lesion: The most studied product of this oxidative stress is 8-hydroxy-2'-deoxyguanosine (8-OHdG) .[2][4][9]

-

Mutagenic Consequence: During DNA replication, 8-OHdG can mispair with adenine, leading to a characteristic G:C to T:A transversion mutation , a mutational signature frequently observed in tumors induced by 4-NQO.[2][10]

Caption: The dual pathways of direct and oxidative DNA damage.

Experimental Protocols for Investigating 8-Me-4-NQO

To bridge the knowledge gap for 8-Me-4-NQO, researchers can adapt well-established protocols from 4-NQO studies. The following provides a logical workflow.

In Vivo Oral Carcinogenesis Model

This protocol is foundational for studying the carcinogenic potential and resulting molecular changes in a whole-organism context.

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Carcinogen Preparation: Prepare a stock solution of 8-Me-4-NQO in a suitable vehicle like propylene glycol. The working concentration in drinking water must be determined empirically, starting from concentrations used for 4-NQO (e.g., 50-100 µg/mL).[1]

-

Administration: Provide the 8-Me-4-NQO-containing water to the experimental group ad libitum for a period of 16-20 weeks. A control group should receive water with the vehicle only.[5]

-

Monitoring: Monitor animals for signs of toxicity, weight loss, and the appearance of oral lesions.

-

Tissue Harvesting: At predetermined time points (e.g., 8, 16, 24 weeks), euthanize subsets of animals. Harvest tongues and other relevant oral tissues.

-

Analysis:

-

Histopathology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to classify lesions (hyperplasia, dysplasia, carcinoma in situ, squamous cell carcinoma).

-

DNA Adduct Analysis: Isolate DNA from fresh-frozen tissue for analysis by methods described in section 5.2.

-

Detection and Quantification of DNA Adducts

This is a critical step to confirm the mechanism of action.

-

DNA Isolation: Extract high-quality genomic DNA from treated cells (in vitro) or tissues (in vivo) using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis (for Covalent Adducts):

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Method: Develop a multiple reaction monitoring (MRM) method specific for the predicted masses of 8-Me-4-AQO adducted to deoxyguanosine and deoxyadenosine. This requires the synthesis of analytical standards for absolute quantification.

-

Rationale: LC-MS/MS provides the highest degree of specificity and sensitivity for identifying and quantifying known chemical structures.

-

-

HPLC-ECD Analysis (for 8-OHdG):

-

Instrumentation: Use an HPLC system with an electrochemical detector (ECD).[4]

-

Method: Separate the hydrolyzed deoxynucleosides on a C18 reverse-phase column. The ECD is highly sensitive for detecting the easily oxidized 8-OHdG.

-

Quantification: Compare the peak area to a standard curve generated from a pure 8-OHdG standard.

-

The following diagram outlines a proposed experimental workflow.

Caption: Experimental workflow for characterizing 8-Me-4-NQO genotoxicity.

Conclusion and Future Directions

The DNA adduct formation mechanism of 8-methyl-4-nitroquinoline 1-oxide is strongly predicted to follow the pathway established for its parent compound, 4-NQO, involving metabolic reduction, subsequent esterification to an ultimate carcinogen, and a dual assault on DNA through both covalent adduction and oxidative damage. However, the presence of the 8-methyl group introduces a critical variable that may modulate the efficiency of these steps through steric and electronic effects.

For researchers and drug development professionals, this guide provides the foundational mechanism and a clear experimental roadmap. Future research should prioritize the direct investigation of 8-Me-4-NQO to:

-

Identify the specific enzymes responsible for its metabolic activation.

-

Synthesize and characterize its unique DNA adducts.

-

Quantify its mutagenic potency and signature relative to 4-NQO.

-

Determine how its specific adducts are recognized and processed by cellular DNA repair pathways.

Answering these questions will provide a more complete understanding of the structure-activity relationships within this important class of chemical carcinogens.

References

-

Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. [Link]

-

Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

-

Varela-Lagos, I., et al. (2025). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

-

Sahu, S. R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]

-

Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

-

Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed. [Link]

-

Katiyar, S., et al. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(8), 769-775. [Link]

-

Khan, S. I., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3206-3219. [Link]

-

Fronza, G., Campomenosi, P., Iannone, R., & Abbondandolo, A. (1990). The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions. Nucleic Acids Research, 18(20), 6049–6053. [Link]

-

Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. [Link]

-

ChemicalCell. (n.d.). 8-Methyl-4-Nitroquinoline-1-Oxide CAS NO 14094-45-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved from [Link]

-

Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Semantic Scholar. [Link]

-

Stenutz. (n.d.). 8-methyl-4-nitroquinoline-1-oxide. Retrieved from [Link]

-

Yang, J., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619. [Link]

-

Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8_Part_1), 1717-1721. [Link]

-

Pitstick, L. D., et al. (2022). Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers. PLOS ONE, 17(5), e0268874. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Generation of Reactive Oxygen Species by 4-Nitroquinoline 1-Oxide and the Impact of 8-Methyl Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanisms by which 4-nitroquinoline 1-oxide (4NQO), a potent carcinogenic and mutagenic quinoline derivative, induces the generation of reactive oxygen species (ROS). It details the metabolic activation pathways, the specific ROS produced, and the subsequent cellular damage, with a particular focus on oxidative DNA lesions. Furthermore, this guide addresses the critical impact of structural modifications on the bioactivity of 4NQO, specifically the introduction of a methyl group at the 8th position to form 8-Methyl-4-nitroquinoline 1-oxide (8-M4NQO). Drawing on available evidence, we will explore how this substitution likely abrogates its carcinogenic and ROS-generating capabilities. This document serves as a critical resource for researchers in toxicology, oncology, and drug development, offering insights into the structure-activity relationships of quinoline derivatives and providing detailed methodologies for the study of chemically-induced oxidative stress.

Introduction: 4-Nitroquinoline 1-Oxide as a Model ROS-Generating Carcinogen

4-Nitroquinoline 1-oxide (4NQO) is a synthetic quinoline derivative extensively utilized in cancer research as a model carcinogen.[1] Its ability to mimic the biological effects of ultraviolet radiation and induce tumors in various animal models has made it an invaluable tool for studying the mechanisms of carcinogenesis.[1][2] A primary mode of 4NQO's toxicity stems from its capacity to generate significant intracellular oxidative stress through the production of reactive oxygen species (ROS).[3][4] This guide will dissect the intricate biochemical processes that underpin 4NQO-induced ROS generation and its pathological consequences.

Metabolic Activation: The Prerequisite for ROS Generation

The pro-carcinogenic nature of 4NQO is not inherent but requires metabolic activation within the cell. The enzymatic reduction of its nitro group is the critical initiating step in its transformation into a reactive intermediate capable of inducing cellular damage.[2][3]

The key metabolite in this pathway is 4-hydroxyaminoquinoline 1-oxide (4HAQO), a four-electron reduction product of 4NQO.[2][3] This conversion is catalyzed by cellular enzymes, and 4HAQO is considered the proximate carcinogenic metabolite.[3][5] Further metabolism of 4HAQO can lead to the formation of electrophilic species that readily react with cellular macromolecules, including DNA, to form stable quinoline monoadducts.[3][6] While these adducts are directly mutagenic, the metabolic cascade of 4NQO also initiates a parallel pathway of robust ROS production.[2]

Caption: Metabolic activation of 4NQO leading to DNA damage.

The Spectrum of Reactive Oxygen Species Generated by 4NQO

The metabolism of 4NQO initiates a cascade of redox cycling events, leading to the formation of several highly reactive oxygen species. Experimental evidence has confirmed the production of superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) in cells treated with 4NQO.[3][7][8]

-

Superoxide Anion (O₂⁻): The initial ROS formed is often the superoxide anion, a product of the one-electron reduction of molecular oxygen.

-

Hydrogen Peroxide (H₂O₂): Superoxide can be subsequently dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide.

-

Hydroxyl Radical (•OH): In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical.

The generation of these ROS species creates a state of significant oxidative stress within the cell, overwhelming its antioxidant defense mechanisms and leading to widespread cellular damage.[4]

Cellular Consequences of 4NQO-Induced Oxidative Stress